3-(4-Nitrophenyl)quinazolin-4(3H)-one
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Overview
Description
3-(4-Nitrophenyl)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The presence of a nitrophenyl group in this compound enhances its potential for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)quinazolin-4(3H)-one typically involves the reaction of 4-nitroaniline with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring .
Step 1: 4-nitroaniline is reacted with anthranilic acid in the presence of phosphorus oxychloride.
Step 2: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form quinazoline derivatives with different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(4-Aminophenyl)quinazolin-4(3H)-one.
Substitution: Various substituted quinazoline derivatives.
Oxidation: Oxidized quinazoline derivatives.
Scientific Research Applications
3-(4-Nitrophenyl)quinazolin-4(3H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Antitumor Activity: The compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell death.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
- 4-Aminoquinazoline
- 2-Phenylquinazoline
- 4-Nitroquinazoline
Uniqueness:
- The presence of the nitrophenyl group in 3-(4-Nitrophenyl)quinazolin-4(3H)-one enhances its reactivity and potential for various chemical modifications.
- Its diverse biological activities make it a valuable compound for research in multiple fields.
Properties
CAS No. |
95202-41-8 |
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Molecular Formula |
C14H9N3O3 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H9N3O3/c18-14-12-3-1-2-4-13(12)15-9-16(14)10-5-7-11(8-6-10)17(19)20/h1-9H |
InChI Key |
RMHYEHAOFXFUIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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